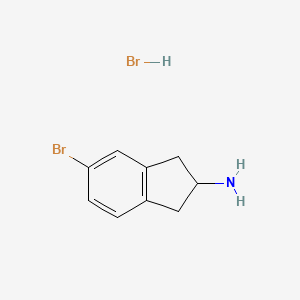

5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide

Overview

Description

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide is a chemical compound with the molecular formula C9H10BrN·HBr and a molecular weight of 293.00 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. This compound is known for its solid physical form and is typically stored at room temperature .

Preparation Methods

The synthesis of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide involves several steps. One common synthetic route includes the bromination of 2,3-dihydro-1H-indene followed by amination to introduce the amine group. The final step involves the formation of the hydrobromide salt . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.

Chemical Reactions Analysis

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents

This compound is a crucial intermediate in synthesizing novel therapeutic agents aimed at treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests potential applications in developing drugs for conditions such as depression and anxiety disorders. Research indicates that derivatives of this compound may enhance AMPA receptor activity, which is pivotal in synaptic transmission and plasticity .

Case Study: Neuropharmacology

A study highlighted the synthesis of derivatives using this compound as a starting material. These derivatives exhibited promising activity in animal models for cognitive enhancement .

Organic Synthesis

Complex Molecule Formation

In organic chemistry, this compound facilitates the creation of complex molecules through various chemical reactions. Its unique structure allows for diverse synthetic pathways, making it an invaluable tool for researchers looking to explore new chemical reactions .

Synthesis Techniques

The synthesis process often involves multi-step reactions where this compound acts as a building block. For instance, researchers have utilized continuous flow reactors to optimize yields and purities during the synthesis of more complex indene derivatives .

Material Science

Advanced Materials Development

The compound finds applications in formulating advanced materials such as polymers and coatings that require specific chemical properties for enhanced performance. Its bromine atom contributes to the material's stability and reactivity .

Application Example: Coatings

Research has shown that incorporating this compound into polymer matrices can improve their mechanical properties and resistance to environmental degradation .

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in studies focused on enzyme inhibition and receptor binding. This research helps elucidate biological mechanisms and develop new therapeutic strategies targeting specific enzymes or receptors involved in disease processes .

Biological Activity Insights

Preliminary findings indicate that compounds derived from 5-bromo-2,3-dihydro-1H-inden-2-amines may exhibit anti-inflammatory and anticancer properties due to their structural similarities with known bioactive compounds .

Analytical Chemistry

Identification and Quantification Techniques

In analytical chemistry, this compound is employed in various methods such as chromatography and spectroscopy to identify and quantify other compounds within complex mixtures. Its distinct spectral characteristics make it a reliable marker in analytical assays .

| Application Area | Key Features |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drug synthesis; enhances AMPA receptor activity |

| Organic Synthesis | Facilitates complex molecule formation; used in multi-step reactions |

| Material Science | Enhances properties of polymers; used in advanced coatings |

| Biochemical Research | Studies enzyme inhibition; potential anti-inflammatory properties |

| Analytical Chemistry | Used in chromatography/spectroscopy for compound identification |

Mechanism of Action

The mechanism of action of 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 5-bromo-2,3-dihydro-1H-inden-2-amine hydrobromide include:

5-Bromo-2,3-dihydro-1H-inden-1-amine: Differing by the position of the amine group.

2-Amino-5-bromoindane: Another brominated indane derivative.

5-Bromo-2,3-dihydro-1H-inden-2-amine: The non-hydrobromide form of the compound. The uniqueness of this compound lies in its specific structure and the presence of the hydrobromide salt, which can influence its solubility and reactivity.

Biological Activity

5-Bromo-2,3-dihydro-1H-inden-2-amine hydrobromide (CAS No. 321352-52-7) is a chemical compound that has garnered attention in various fields of biological and medicinal chemistry. This article provides an in-depth examination of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

This compound has the molecular formula C9H10BrN·HBr and a molecular weight of 293.00 g/mol. The synthesis typically involves bromination followed by amination to introduce the amine group, culminating in the formation of the hydrobromide salt, which enhances solubility and stability in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate the activity of various enzymes and receptors, which leads to significant biological effects. The exact pathways are context-dependent but often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to receptors, influencing cellular signaling processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound possesses significant antibacterial properties, potentially making it a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans. The observed MIC values suggest moderate efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings indicate that this compound could be explored further for antifungal applications .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of indane derivatives similar to this compound:

- Cardiac Myosin Inhibition : Indane analogues have been explored as allosteric inhibitors of cardiac myosin, showing promise in modulating heart contractility without affecting calcium levels within myocytes .

- Tuberculosis Research : Related compounds have been studied for their anti-tuberculosis properties, indicating that modifications on the indane structure can lead to significant biological activity against Mycobacterium tuberculosis.

Properties

IUPAC Name |

5-bromo-2,3-dihydro-1H-inden-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.BrH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNGAALXGMXZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479855 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321352-52-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-inden-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.